

In-depth Technical Guide: Toxicological Profile of NSC 404988

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 404988

Cat. No.: B1362602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **NSC 404988** (N,N-Diethyl-4-chlorobenzamide). It is intended for informational purposes for research and development professionals. A comprehensive toxicological assessment of this compound has not been published in the peer-reviewed literature. Therefore, this guide should be considered a preliminary overview, and a thorough experimental evaluation is necessary to establish a complete safety profile.

Introduction

NSC 404988, also known by its chemical name N,N-Diethyl-4-chlorobenzamide, is a benzamide-based bioactive compound.^[1] Its primary documented use is in the synthesis of other compounds and for research into drug metabolism and the analysis of metabolites in biological systems.^[1] Given its potential utility in drug development and other research applications, understanding its toxicological profile is of paramount importance for safe handling and further investigation.

This technical guide aims to provide a comprehensive overview of the known toxicological and safety data for **NSC 404988**. However, it is critical to note that publicly available, in-depth toxicological studies are scarce. The information presented herein is compiled from supplier safety data sheets (SDS) for the compound and related analogs, and a limited number of metabolism studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NSC 404988** is presented in Table 1.

Property	Value	Reference
CAS Number	7461-38-3	[2]
Molecular Formula	C11H14CINO	[2]
Molecular Weight	211.69 g/mol	[2]
Synonyms	4-chloro-N,N-diethylbenzamide	
Purity	>98% (HPLC)	[2]
Appearance	No information available	
Solubility	No information available	[2]

Table 1: Chemical and Physical Properties of **NSC 404988**

Toxicological Data

A thorough search of the scientific literature and toxicology databases did not yield any specific preclinical or clinical toxicological studies for **NSC 404988**. Quantitative data, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values from toxicity assays, are not publicly available.

3.1. Hazard Identification from Safety Data Sheets

While a specific, detailed Safety Data Sheet (SDS) for **NSC 404988** with comprehensive toxicological data is not readily available, information from the SDS of a closely related analog, N,N-Diethylbenzamide (without the chloro-substituent), provides some general hazard warnings. According to the SDS for N,N-Diethylbenzamide (CAS No. 1696-17-9), the compound is classified with the following hazards:

- Harmful if swallowed.[\[3\]](#)
- Harmful in contact with skin.[\[3\]](#)

- Causes skin irritation.[3]
- Causes serious eye irritation.[3]
- May cause respiratory irritation.[3]

It is important to exercise caution and assume that **NSC 404988** may exhibit a similar or potentially more pronounced hazard profile due to the presence of the chloro-substituent. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, eye protection, lab coat), should be strictly followed when handling this compound.

3.2. Metabolism

One study investigated the metabolism of related compounds, including p-chloro-N-ethylbenzamide, in rats. The findings suggest a probable metabolic pathway for N-alkylated benzamides.[4] For p-chloro-N,N-diethylbenzamide, the study implies that the detectable metabolites in urine would be similar to those of its non-chlorinated and mono-ethylated analogs. The proposed metabolic pathway involves an initial oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide to yield ethylamine and p-chlorobenzoic acid. The p-chlorobenzoic acid is then conjugated with glycine to form p-chlorohippuric acid, which is excreted in the urine.[4]

3.3. Mutagenicity

No direct studies on the mutagenicity of **NSC 404988** have been found. However, a study on a related compound, N-(acetoxymethyl)-4-chlorobenzamide, which can be considered a potential reactive metabolite intermediate, was conducted. This compound was found to be an electrophile but was not mutagenic in the Ames test using *Salmonella typhimurium*.[5] While this provides some preliminary insight, it is not a direct assessment of the mutagenic potential of **NSC 404988** itself.

Experimental Protocols

Due to the absence of published toxicological studies for **NSC 404988**, there are no specific experimental protocols to report. For researchers planning to evaluate the toxicology of this compound, standard preclinical toxicology study designs as outlined by regulatory agencies like the FDA and EMA would be appropriate. These would typically include:

- In vitro cytotoxicity assays: Using a panel of relevant cell lines to determine the concentration-dependent effects on cell viability.
- Genotoxicity assays: Including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity.
- Acute toxicity studies in rodents: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
- Repeat-dose toxicity studies: To evaluate the effects of sub-chronic or chronic exposure.
- Safety pharmacology studies: To assess effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Signaling Pathways and Mechanisms of Toxicity

There is no information available in the public domain regarding the specific signaling pathways or molecular mechanisms through which **NSC 404988** might exert toxic effects.

To illustrate the probable metabolic pathway based on the available literature for related compounds, the following diagram is provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amsbio.com [amsbio.com]
- 2. NSC 404988 | 7461-38-3 | MOLNOVA [molnova.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in *Salmonella typhimurium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Toxicological Profile of NSC 404988]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362602#nsc-404988-toxicological-profile\]](https://www.benchchem.com/product/b1362602#nsc-404988-toxicological-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com